1-Chloro-2-(methoxymethoxy)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFIELODILNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337421 | |
| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27701-22-0 | |
| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-2-(methoxymethoxy)benzene
Introduction: The Strategic Role of a Protected Phenol in Complex Synthesis
In the landscape of multistep organic synthesis, particularly within drug discovery and development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. 1-Chloro-2-(methoxymethoxy)benzene is a key building block that exemplifies this principle. It is, in essence, a stabilized form of 2-chlorophenol, wherein the acidic and nucleophilic phenolic hydroxyl group is temporarily converted into a methoxymethyl (MOM) ether.
The MOM group is an acetal-based protecting group valued for its resilience in a wide range of chemical environments, including exposure to strong bases, nucleophiles, and many reducing and oxidizing agents.[1][2] This stability allows for extensive chemical modifications at other positions of the benzene ring or on other parts of a complex molecule without interference from the phenol. Subsequently, the MOM ether can be selectively and cleanly cleaved under acidic conditions to regenerate the free phenol, making it an invaluable tool for synthetic chemists. This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| CAS Number | 3970-33-4 |
| Appearance | Typically a liquid |
| Boiling Point | Data not readily available; estimated to be >200°C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Note: Experimental data for some properties of this specific compound are not widely published. Values should be confirmed with a Certificate of Analysis from the supplier.
Synthesis and Mechanism: The Protection of 2-Chlorophenol
The most direct and common synthesis of this compound involves the protection of commercially available 2-chlorophenol using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-chlorophenol (1.0 eq.).
-
Solvent and Base Addition : Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0 eq.), to the solution under a nitrogen atmosphere.[3]
-
Cooling : Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition : Add chloromethyl methyl ether (MOMCl, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions : The reaction is sensitive to water, which can hydrolyze MOMCl and react with the base.
-
Non-Nucleophilic Base (DIPEA) : A bulky, non-nucleophilic amine base is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. A smaller, nucleophilic base could compete with the phenol and react with MOMCl.
-
Controlled Addition at 0°C : MOMCl is a reactive and volatile electrophile. Slow, cooled addition prevents a rapid, uncontrolled reaction and improves selectivity.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Key Transformations: The Deprotection Strategy
The primary utility of this compound lies in the stability of the MOM ether to a wide array of reagents, followed by its selective removal.
Stability Profile
The MOM ether linkage is generally stable to:
-
Bases : Strong bases like LDA, t-BuOK, and NaOH.
-
Nucleophiles : Grignard reagents (RMgX), organolithiums (RLi), and enolates.
-
Many Oxidants and Reductants : Stable to common reagents like MnO₂, CrO₃, and NaBH₄.[1]
Cleavage (Deprotection) of the MOM Ether
The acetal nature of the MOM group makes it susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to release the free phenol.[4]
Experimental Protocol: Acid-Catalyzed Deprotection
-
Setup : Dissolve this compound (1.0 eq.) in a protic solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition : Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Alternatively, milder acidic reagents like silica-supported sodium hydrogen sulfate can be used for substrates with other acid-sensitive groups.[1]
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor by TLC until the starting material is consumed.
-
Workup and Purification : Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 2-chlorophenol.
Visualization: Deprotection Mechanism
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-(methoxymethoxy)benzene
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Chloro-2-(methoxymethoxy)benzene. While experimental spectral data for this specific compound is not widely available in public databases, this document leverages foundational principles of spectroscopy and predictive methodologies to establish a robust analytical protocol. It serves as an essential resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step workflows for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices is explained, ensuring a self-validating system for structural confirmation and purity assessment.
Introduction
This compound is a substituted aromatic compound featuring a chloro group and a methoxymethyl (MOM) ether on adjacent carbons of a benzene ring. The MOM group is a common protecting group for hydroxyl functions in organic synthesis, making compounds like this relevant intermediates in multi-step synthetic pathways.[1] Accurate structural verification and purity assessment are critical for its use in research and development. This guide outlines the integrated spectroscopic approach required to achieve unambiguous characterization.
The core of this guide is a multi-technique analysis designed to create a self-validating dataset. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity and quality.
Molecular Structure and Predicted Spectroscopic Signatures
The logical first step in any spectroscopic analysis is to examine the target structure and predict the expected signals based on its constituent functional groups. This predictive exercise informs the experimental setup and provides a hypothesis against which the acquired data can be tested.
Caption: Structure of this compound with atom numbering.
Key Structural Features & Predictions:
-
Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring will show a complex multiplet pattern in the ¹H NMR spectrum and six distinct signals in the ¹³C NMR spectrum.
-
Chloro Group: An electron-withdrawing group that will deshield adjacent protons and carbons.
-
Methoxymethyl (MOM) Ether: This group will produce two characteristic singlet signals in the ¹H NMR spectrum (for the -O-CH₂-O- and -O-CH₃ protons) and two corresponding signals in the ¹³C NMR spectrum.
-
Isotopes: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ar-H | 7.3 - 7.5 | Multiplet | 2H | H3, H6 | Protons ortho and para to the electron-withdrawing chloro group are expected to be the most deshielded.[2] |
| Ar-H | 6.9 - 7.1 | Multiplet | 2H | H4, H5 | Protons influenced by the electron-donating ether group will be more shielded relative to standard benzene (7.3 ppm).[2] |
| -O-CH₂-O- | ~5.2 | Singlet | 2H | H7 | The methylene protons are flanked by two oxygen atoms, leading to a significant downfield shift. |
| -O-CH₃ | ~3.5 | Singlet | 3H | H8 | The methyl protons of the methoxy group are in a typical ether environment. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic | ~155 | C2 | Carbon attached to the oxygen (ipso-carbon) is significantly deshielded. |
| Aromatic | ~130 | C6 | Aromatic carbon adjacent to the chloro-substituted carbon. |
| Aromatic | ~128 | C1 | Carbon attached to chlorine (ipso-carbon). |
| Aromatic | ~125 | C4 | Aromatic CH carbon. |
| Aromatic | ~122 | C5 | Aromatic CH carbon. |
| Aromatic | ~115 | C3 | Aromatic CH carbon ortho to the electron-donating ether group, expected to be shielded. |
| Acetal | ~95 | C7 (-O-CH₂-O-) | The acetal carbon is highly deshielded due to two attached oxygens. |
| Alkoxy | ~56 | C8 (-O-CH₃) | Typical chemical shift for a methoxy carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire on the same spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (from MOM group) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | C-O Stretch | Ether (strong, characteristic bands) |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Causality: ATR is chosen for its simplicity, requiring little to no sample preparation for liquid samples.[3] It provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.[4]
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place one or two drops of the neat liquid this compound directly onto the ATR crystal surface, ensuring complete coverage.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular ion peak is expected to be observed. Due to the presence of one chlorine atom, there will be two peaks: one for the ³⁵Cl isotope (M⁺•) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).
-
m/z 172: [C₈H₉³⁵ClO₂]⁺•
-
m/z 174: [C₈H₉³⁷ClO₂]⁺•
-
-
Key Fragments: Fragmentation in ethers is often dominated by cleavage alpha to the oxygen atom.[6][7]
-
m/z 127/129: Loss of the •OCH₃ group, followed by rearrangement.
-
m/z 45: [CH₂=O⁺CH₃] - A very common and often base peak for methoxymethyl ethers, resulting from the cleavage of the ArO-CH₂ bond.[8]
-
Caption: Predicted primary fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC-MS is the ideal method for a volatile, thermally stable compound like this. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, providing both purity information (retention time) and structural data (mass spectrum).[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic patterns with theoretical distributions for chlorine-containing compounds.
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for the spectroscopic validation of the target compound.
Conclusion
This guide outlines a comprehensive, multi-technique spectroscopic methodology for the unambiguous characterization of this compound. By integrating predictive analysis with detailed experimental protocols for NMR, IR, and MS, a self-validating system is established. The proton and carbon NMR spectra define the core molecular framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition through isotopic patterns. This integrated approach ensures the highest level of scientific integrity and provides the authoritative data required for drug development and advanced chemical research.
References
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(chlorophenylmethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(dimethoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methoxy- (Phase change data). NIST Chemistry WebBook. Retrieved from [Link]
-
Mori, Y., & Tsuchiya, R. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9373–9380. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Boussessi, R., et al. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Florida. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Short Summary of 13C-NMR Interpretation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1-Methoxy-4-methylbenzene 13C NMR Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Boussessi, R., et al. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry. Retrieved from [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Retrieved from [Link]
-
ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chegg.com. (2019). Solved Benzene, 1-chloro-2-methoxy- MASS SPECTRUM. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]
-
Siegel, J. S., et al. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Modeling, 4(10), 288-295. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry of 1-Chloro-2-(methoxymethoxy)benzene
An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-(methoxymethoxy)benzene
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and drug development, the precise structural elucidation of chemical entities is paramount. This compound, a molecule featuring a chlorinated aromatic ring protected by a methoxymethyl (MOM) ether, serves as a valuable intermediate. The MOM group is a common protecting group for hydroxyl functionalities, and understanding its stability and fragmentation behavior under analytical conditions is crucial for reaction monitoring, impurity profiling, and final product characterization.
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI) mass spectrometry. As a volatile and thermally stable compound, it is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles governing its ionization and fragmentation, offering a predictive framework grounded in established mechanistic chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze and interpret the mass spectrum of this, and structurally related, compounds.
Molecular Characteristics and Ionization Behavior
Before dissecting the fragmentation pathways, it is essential to understand the core properties of the target molecule and the initial ionization event.
-
Molecular Formula: C₈H₉ClO₂
-
Molecular Weight: 172.03 g/mol (for ³⁵Cl isotope); 174.03 g/mol (for ³⁷Cl isotope)
The ionization process in EI-MS involves bombarding the gaseous molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺). The probability of electron removal is highest from regions of high electron density.[1] For this compound, the most likely sites for ionization are the non-bonding (lone pair) electrons on the two oxygen atoms of the methoxymethyl ether linkage, as these are of higher energy than the π-electrons of the benzene ring or the σ-electrons of the C-C and C-H bonds.[1]
A critical diagnostic feature in the mass spectrum will be the presence of isotopic peaks for any chlorine-containing fragment. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in a given ion.
Predictive Analysis of EI Fragmentation Pathways
The 70 eV of energy imparted during electron ionization is substantially more than required for ionization alone, leading to the extensive and reproducible fragmentation of the molecular ion. The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. The primary fragmentation mechanisms for ethers involve cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond itself.[2][3]
The major predicted fragmentation pathways for this compound are detailed below.
-
Alpha (α)-Cleavage: The Dominant Pathway for Ethers The most characteristic fragmentation for ethers is the cleavage of a carbon-carbon bond adjacent (alpha) to the oxygen atom.[3] For the methoxymethyl ether, this leads to the formation of the highly stable oxonium ion, [CH₃OCH₂]⁺. This pathway involves the loss of the 2-chlorophenoxy radical from the molecular ion. The resulting methoxymethyl cation at m/z 45 is often the base peak (the most abundant ion) in the spectra of MOM-protected compounds.
-
C-O Bond Cleavage Another significant pathway is the cleavage of the C-O bond between the aromatic ring and the MOM group. This results in the formation of a 2-chlorophenoxy cation at m/z 127/129 . The presence of the M/M+2 isotopic pattern confirms this fragment contains the chlorine atom.
-
Loss of a Methyl Radical The molecular ion can lose the terminal methyl radical (•CH₃) from the methoxy portion of the side chain. This fragmentation yields a prominent ion at m/z 157/159 .
-
Loss of a Methoxy Radical Cleavage of the C-O bond within the MOM group can lead to the expulsion of a methoxy radical (•OCH₃), resulting in an ion at m/z 141/143 .
-
Formation of the Chlorotropylium Ion Aromatic compounds often undergo ring expansion to form the stable tropylium ion. In this case, cleavage of the entire methoxymethoxy side chain as a radical (•OCH₂OCH₃) from the molecular ion, followed by rearrangement, can produce the chlorotropylium ion at m/z 111/113 .
-
Secondary Fragmentations The primary fragment ions can undergo further fragmentation. For instance, the chlorotropylium ion (m/z 111/113) can lose a chlorine radical to form a C₇H₆⁺ ion at m/z 90, or it can lose HCl to produce the benzyne ion (C₆H₄⁺) at m/z 76. The 2-chlorophenoxy cation (m/z 127/129) can lose carbon monoxide (CO) to yield an ion at m/z 99/101.
Visualization of Fragmentation Pathways
The logical flow of these fragmentation events can be visualized to provide a clearer understanding of the relationships between the observed ions.
Caption: Predicted EI fragmentation pathways for this compound.
Data Presentation: Summary of Key Ions
The following table summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z (mass/charge) | Proposed Ion Structure/Formula | Fragmentation Pathway Description |
| 172/174 | [C₈H₉ClO₂]•⁺ | Molecular Ion (M•⁺) |
| 157/159 | [C₇H₆ClO₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 141/143 | [C₇H₆ClO]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion |
| 127/129 | [C₆H₄ClO]⁺ | Cleavage of the C-O bond, loss of the •CH₂OCH₃ radical |
| 111/113 | [C₇H₆Cl]⁺ | Loss of the entire •OCH₂OCH₃ side chain, forming a chlorotropylium ion |
| 76 | [C₆H₄]⁺ | Loss of HCl from the chlorotropylium ion (m/z 111) |
| 45 | [C₂H₅O]⁺ | α-Cleavage, forming the stable methoxymethyl cation. Expected Base Peak. |
Experimental Protocol: GC-MS Analysis
To validate the predicted fragmentation and obtain a high-quality mass spectrum, a standardized GC-MS protocol is essential. The following provides a robust starting point for method development.
Step 1: Sample Preparation
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane) to create a stock solution of approximately 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
Step 2: Instrument Setup & Chromatographic Separation
-
Gas Chromatograph: Agilent 7890B or equivalent.[4]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[4]
-
GC Column: A non-polar or mid-polarity column is recommended. A common choice is an HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]
-
Injector:
-
Mode: Splitless (for optimal sensitivity with dilute samples).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on sample purity and the presence of other components.)
-
Step 3: Mass Spectrometer Data Acquisition
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 35 - 400 amu. A lower starting mass ensures the detection of the key m/z 45 fragment.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.[4]
Step 4: Data Analysis
-
Process the acquired chromatogram to identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the apex of the identified chromatographic peak.
-
Analyze the mass spectrum, identifying the molecular ion peak (m/z 172/174) and the key fragment ions as detailed in the predictive analysis section.
-
Confirm the presence of chlorine in fragments by observing the characteristic 3:1 isotopic ratio for M and M+2 peaks.
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.
Experimental Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ion chemistry can be applied to predict and interpret complex fragmentation patterns. The dominant pathways are driven by the stable structural motifs of the molecule, namely the aromatic ring and the methoxymethyl ether group. The α-cleavage leading to the m/z 45 base peak is a powerful diagnostic indicator for the MOM group, while the isotopic signature of chlorine provides unambiguous confirmation for chlorine-containing fragments. By coupling this theoretical understanding with the robust experimental protocol provided, researchers can confidently identify and characterize this compound in a variety of matrices, ensuring the integrity and quality of their scientific endeavors.
References
-
NIST. (n.d.). Benzene, 1-chloro-2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-methoxy- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Brown, W. P. (2025). Interpreting the mass spectrum of methoxymethane (dimethyl ether). Doc Brown's Chemistry. Retrieved from [Link]
- De La Torre, L. T., & Cody, R. B. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
-
Thomsen, S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved from [Link]
-
Yamada, S., et al. (2021). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]
-
Chegg. (2019). Solved: Benzene, 1-chloro-2-methoxy- MASS SPECTRUM. Retrieved from [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]
-
Brown, W. P. (n.d.). Interpreting the mass spectrum of benzene C6H6. Doc Brown's Chemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Guella, G., et al. (2007). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Retrieved from [Link]
-
Ruman, M., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. thiele.ruc.dk [thiele.ruc.dk]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Methoxymethyl (MOM) Protection of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable complex molecular transformations. The methoxymethyl (MOM) ether is a widely employed protecting group for hydroxyl functionalities due to its relative stability across a range of reaction conditions and its susceptibility to cleavage under specific acidic environments.[1][2] This application note provides a comprehensive guide to the MOM protection of 2-chlorophenol, a common building block in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, discuss characterization techniques, and address safety and troubleshooting considerations.
Mechanistic Rationale: The "Why" Behind the Protocol
The protection of a phenol as a MOM ether is fundamentally an acetal formation.[1] The reaction typically proceeds via a nucleophilic substitution mechanism. The phenolic oxygen, being nucleophilic, attacks the electrophilic carbon of a MOM precursor, most commonly chloromethyl methyl ether (MOM-Cl).
Two primary pathways are generally employed, their selection dictated by the substrate's reactivity and the overall synthetic strategy:
-
Base-Mediated Deprotonation (Williamson Ether Synthesis Variant): In this approach, a base is used to deprotonate the phenol, generating a more nucleophilic phenoxide anion. This anion then readily displaces the chloride from MOM-Cl. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) can also be effective, proceeding through a mechanism where the alcohol attacks the MOM-Cl first, followed by deprotonation.[1]
-
Lewis Acid Catalysis: Alternatively, a Lewis acid can be employed to activate a less reactive MOM precursor, such as methoxymethyl acetate (MOM-OAc). The Lewis acid coordinates to the acetate oxygen, enhancing the electrophilicity of the methylene carbon and facilitating the attack by the phenolic hydroxyl group. This method offers a milder alternative to the highly reactive and carcinogenic MOM-Cl.
Experimental Protocols
This section details two reliable methods for the MOM protection of 2-chlorophenol. The choice between them will depend on reagent availability, scale, and safety considerations.
Protocol 1: Using Chloromethyl Methyl Ether (MOM-Cl) and a Base
This is a robust and widely used method. However, it requires strict adherence to safety protocols due to the carcinogenic nature of MOM-Cl.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorophenol | Reagent | Major Chemical Supplier | --- |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Chemical Supplier | Highly flammable, reacts violently with water. |
| OR | |||
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Major Chemical Supplier | Corrosive, handle in a fume hood. |
| Chloromethyl methyl ether (MOM-Cl) | Technical | Major Chemical Supplier | Carcinogen. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Major Chemical Supplier | --- |
| OR | |||
| Anhydrous Dichloromethane (DCM) | DriSolv® or similar | Major Chemical Supplier | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | In-house preparation | --- |
| Saturated aqueous sodium chloride (brine) | --- | In-house preparation | --- |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Major Chemical Supplier | --- |
Step-by-Step Procedure (Using NaH):
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add 2-chlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or DCM) to dissolve the 2-chlorophenol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
MOM-Cl Addition: Cool the reaction mixture back to 0 °C. Add MOM-Cl (1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Using Methoxymethyl Acetate (MOM-OAc) and a Lewis Acid
This method provides a safer alternative to using MOM-Cl.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorophenol | Reagent | Major Chemical Supplier | --- |
| Methoxymethyl acetate (MOM-OAc) | Reagent | Major Chemical Supplier | Moisture sensitive. |
| Zinc Chloride (ZnCl₂) | Anhydrous | Major Chemical Supplier | Hygroscopic. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or similar | Major Chemical Supplier | --- |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | --- | In-house preparation | --- |
| Saturated aqueous sodium chloride (brine) | --- | In-house preparation | --- |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Major Chemical Supplier | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chlorophenol (1.0 eq) and anhydrous zinc chloride (0.2 eq).
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by methoxymethyl acetate (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃.
-
Extraction: Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Characterization of this compound
The successful synthesis of the desired product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl group: a singlet around δ 5.2-5.3 ppm for the -O-CH₂-O- protons and a singlet around δ 3.5-3.6 ppm for the -O-CH₃ protons. The aromatic protons will appear in the region of δ 6.9-7.4 ppm with coupling patterns consistent with a 1,2-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methylene carbon of the MOM group at approximately δ 95-96 ppm and the methoxy carbon at around δ 56-57 ppm. The aromatic carbons will resonate in the δ 115-155 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹) and the appearance of strong C-O stretching bands characteristic of the ether linkages in the range of 1000-1200 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (C₈H₉ClO₂ = 172.61 g/mol ) and show a characteristic isotopic pattern for a chlorine-containing compound.
Safety Considerations
-
Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. [1] All manipulations involving this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Any waste containing MOM-Cl must be quenched and disposed of according to institutional safety guidelines.
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. Handle with care under an inert atmosphere.
-
2-Chlorophenol is toxic and corrosive. Avoid skin and eye contact.
Deprotection of the MOM Group
The MOM ether is stable to a variety of conditions but can be readily cleaved under acidic conditions.[2][3]
Common Deprotection Methods:
-
Aqueous Acid: Treatment with dilute aqueous acids such as HCl or H₂SO₄ in a protic solvent like methanol or THF is a common and effective method.[4]
-
Lewis Acids: Lewis acids such as trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl can also be used for deprotection under milder, non-acidic conditions.[3]
-
Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate offers a mild and selective method for the deprotection of phenolic MOM ethers.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base or deprotonation time.- Poor quality of MOM-Cl or MOM-OAc.- Moisture in the reaction. | - Use a stronger base or increase the reaction time for deprotonation.- Use freshly distilled or purchased reagents.- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or purification. | - See above.- Optimize extraction and chromatography conditions. |
| Formation of Byproducts | - Reaction temperature too high.- Presence of impurities in starting materials. | - Maintain the recommended reaction temperature.- Purify starting materials if necessary. |
Conclusion
The methoxymethyl ether is an effective and versatile protecting group for the hydroxyl functionality of 2-chlorophenol. By understanding the underlying reaction mechanisms and carefully selecting the appropriate experimental protocol, researchers can reliably synthesize the MOM-protected derivative in high yield. Adherence to safety protocols, particularly when handling MOM-Cl, is of utmost importance. The information provided in this application note serves as a comprehensive guide for the successful implementation of this key synthetic transformation in the fields of chemical research and drug development.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8433-8443. [Link]
-
NIST. Benzene, 1-chloro-2-methoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Reddit. MOM Deprotection. r/OrganicChemistry. [Link]
Sources
Application Notes and Protocols for 1-Chloro-2-(methoxymethoxy)benzene in Multi-Step Organic Synthesis
Abstract
1-Chloro-2-(methoxymethoxy)benzene is a versatile bifunctional reagent that has emerged as a valuable building block in complex organic synthesis. Its utility stems from the strategic presence of a methoxymethyl (MOM) protected phenol and a chloro-substituent on an aromatic scaffold. The MOM ether acts as a potent ortho-directing group for lithiation, enabling regioselective functionalization of the aromatic ring. Concurrently, the chloro group serves as a handle for a variety of cross-coupling reactions or for the formation of organometallic reagents. This guide provides an in-depth exploration of the reactivity of this compound, with a focus on its application in directed ortho-metalation (DoM) and the synthesis of medicinally relevant scaffolds such as dibenzo[b,f]oxepines. Detailed, field-proven protocols are provided to facilitate its practical application in research and development settings.
Introduction: A Molecule of Dual Reactivity
This compound is a derivative of 2-chlorophenol in which the acidic phenolic proton is masked with a methoxymethyl (MOM) ether. The MOM group is a popular choice for protecting hydroxyl functionalities due to its stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and many oxidizing and reducing agents.[1][2][3] Deprotection is typically achieved under acidic conditions, regenerating the parent phenol.[4][5]
The strategic value of this compound lies in the orthogonal reactivity imparted by its two key functional groups:
-
The Methoxymethyl (MOM) Ether: This group is not merely a passive protecting element. It is a powerful Directed Metalation Group (DMG). The lone pairs on the ether oxygens can chelate with strong organolithium bases, directing deprotonation specifically to the ortho C3 position of the benzene ring.[6] This Directed ortho-Metalation (DoM) reaction is a cornerstone of modern synthetic strategy, allowing for the precise introduction of electrophiles onto an aromatic ring.[7][8]
-
The Chloro Substituent: The chlorine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[9][10] While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, modern catalyst systems have largely overcome this limitation.[9][11] Alternatively, the chloro group can be converted into a Grignard reagent, transforming the molecule's reactivity profile from electrophilic to nucleophilic at C1.[12][13]
This dual functionality allows for sequential, regioselective modifications of the aromatic core, making this compound an ideal starting material for the synthesis of complex, poly-substituted aromatic compounds.
Core Application: Directed ortho-Metalation (DoM)
The most powerful application of this compound is its use in DoM reactions. The MOM ether directs lithiation exclusively to the C3 position, adjacent to the MOM group and meta to the chlorine.
Mechanism and Rationale
The DoM reaction proceeds via a mechanism involving coordination between the organolithium reagent (typically n-butyllithium or s-butyllithium) and the Lewis basic oxygen atoms of the MOM ether. This coordination brings the alkyl base into close proximity with the C3 proton, forming a transient six-membered ring-like pre-lithiation complex. This chelation effect dramatically lowers the kinetic barrier for proton abstraction at the ortho position compared to other protons on the ring.[7] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF), which helps to deaggregate the organolithium reagent, increasing its basicity.[7] Extremely low temperatures (-78 °C) are crucial to ensure the stability of the resulting aryllithium intermediate and prevent unwanted side reactions.
Caption: Chelation-directed ortho-lithiation of this compound.
Protocol: Synthesis of 1-Chloro-3-iodo-2-(methoxymethoxy)benzene
This protocol details the synthesis of a versatile C3-functionalized intermediate, which can be used in subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon manifold for inert atmosphere
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.
-
Add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. A rapid color change (disappearance of the iodine color) should be observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute.
-
Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (to remove excess iodine), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1-Chloro-3-iodo-2-(methoxymethoxy)benzene.
Application in the Synthesis of Dibenzo[b,f]oxepines
Dibenzo[b,f]oxepines are a class of seven-membered heterocyclic compounds that form the core structure of several pharmaceuticals and biologically active molecules.[14][15] this compound is an excellent precursor for the convergent synthesis of these scaffolds. A general strategy involves DoM, a cross-coupling reaction, deprotection, and a final intramolecular cyclization.
Caption: A general synthetic pathway to Dibenzo[b,f]oxepines.
This strategy showcases the power of sequential functionalization. The DoM step at C3 is followed by a Suzuki coupling at C1, building the core biaryl structure. Subsequent removal of the MOM protecting group unmasks the phenol, which is then poised for the final ring-closing reaction to form the desired tricyclic system.[16]
Alternative Synthetic Transformations
Grignard Reagent Formation
While less common than DoM, the chlorine atom can be used to form a Grignard reagent. This reaction requires magnesium metal and strictly anhydrous conditions, as Grignard reagents are potent bases and nucleophiles that are readily quenched by protic solvents like water.[13][17]
Reaction: 1-Chloro-2-(MOM)benzene + Mg → 2-(MOM)-phenylmagnesium chloride
This transformation inverts the reactivity at the C1 position, turning it into a powerful nucleophile that can react with a wide range of electrophiles such as aldehydes, ketones, and CO₂.[18] Initiating Grignard formation with aryl chlorides can be sluggish and may require activators like iodine or 1,2-dibromoethane.[17]
Suzuki-Miyaura Cross-Coupling
The C-Cl bond can directly participate in cross-coupling reactions. Due to the bond's strength and lower reactivity compared to C-Br or C-I, this transformation necessitates the use of highly active palladium catalyst systems.[9] These systems typically employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that facilitate the challenging oxidative addition step of the catalytic cycle.[10]
| Parameter | Condition for Aryl Chlorides | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common sources of Pd(0) in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the rate-limiting oxidative addition step.[10] |
| Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Facilitates the transmetalation step of the catalytic cycle. |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, DMF) with water | Water can sometimes accelerate the reaction.[11] |
| Temperature | Elevated (80-120 °C) | Provides the necessary activation energy for the C-Cl bond cleavage. |
Table 1. Typical conditions for the Suzuki-Miyaura coupling of aryl chlorides.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex aromatic molecules. Its true strength lies in the synergistic interplay between the MOM-ether as a robust protecting group and a potent directed metalation group, and the chloro-substituent as a reliable handle for cross-coupling or organometallic chemistry. By understanding the principles of its reactivity, particularly in Directed ortho-Metalation, researchers can design elegant and efficient synthetic routes to novel chemical entities for pharmaceutical and materials science applications. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this unique building block in multi-step synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols: 1-Chloro-2-(trichloromethyl)benzene in Medicinal Chemistry.
- Chempanda. (n.d.). Chlorobenzene: Synthesis, applications and safety hazards | Blog.
- ResearchGate. (n.d.). General Principles of ortho -Lithiation in Arylphosphinamides.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Google Patents. (n.d.). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
- PrepChem.com. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene.
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-methoxy-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- University of Wisconsin. (n.d.). Directed (ortho) Metallation.
- Myers, A. G. (n.d.). Directed ortho Metalation. Harvard University.
-
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Gulea, A., et al. (2021). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Chemistry – A European Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University.
- ResearchGate. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
- ResearchGate. (n.d.). Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF.
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-methoxy-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
- Harned Research Group. (n.d.). Cross coupling reactions.
-
NIST WebBook. (n.d.). Benzene, 1-chloro-2-methoxy- IR Spectrum. Retrieved from [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters. Retrieved from [Link]
-
Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Ingenta Connect. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cerritos.edu [cerritos.edu]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Regioselective Ortho-Lithiation of 1-Chloro-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Versatile Synthetic Intermediate
Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy in modern organic synthesis for the functionalization of aromatic rings.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. DoM utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent.[3] The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles, providing a precise and efficient route to polysubstituted aromatic compounds.[4]
This application note provides a detailed guide to the ortho-lithiation of 1-chloro-2-(methoxymethoxy)benzene. The methoxymethyl (MOM) ether group serves as a potent DMG, directing the lithiation to the C6 position with high fidelity. The resulting 2-chloro-6-lithio-1-(methoxymethoxy)benzene is a versatile intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both the synthesis of the starting material and its subsequent ortho-lithiation, and explore the diverse reactivity of the lithiated intermediate.
Mechanistic Rationale: The Power of the Methoxymethyl (MOM) Directing Group
The regioselectivity of the ortho-lithiation of this compound is governed by the relative directing abilities of the two substituents: the chloro group and the MOM ether. The MOM group is a significantly stronger directing group than the chloro atom.[5] This is attributed to the ability of the oxygen atoms in the MOM group to chelate the lithium cation of the organolithium base, pre-coordinating the reagent in proximity to the ortho C-H bond.[1] This complex-induced proximity effect (CIPE) dramatically lowers the activation energy for deprotonation at the adjacent position.
The chloro group, while also possessing lone pairs capable of coordination, is a less effective DMG compared to the MOM ether. Therefore, lithiation occurs exclusively at the position ortho to the MOM group and meta to the chloro group.
Diagram of the Ortho-Lithiation Mechanism
Caption: Mechanism of directed ortho-lithiation.
Experimental Protocols
Part 1: Synthesis of this compound (Starting Material)
The starting material can be readily prepared from commercially available 2-chlorophenol via protection of the hydroxyl group as a MOM ether.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chlorophenol | Reagent | Major Chemical Supplier |
| Chloromethyl methyl ether (MOM-Cl) | Reagent | Major Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| Saturated aq. NH4Cl | ACS | - |
| Saturated aq. NaHCO3 | ACS | - |
| Brine | - | - |
| Anhydrous MgSO4 | ACS | - |
Procedure:
-
To a solution of 2-chlorophenol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless oil.
Part 2: Ortho-Lithiation of this compound and Electrophilic Quench
This protocol outlines the generation of the aryllithium intermediate and its subsequent reaction with an electrophile. Extreme caution must be exercised when working with organolithium reagents, which are pyrophoric. All manipulations should be performed under a strictly inert atmosphere using anhydrous solvents and oven-dried glassware.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | As prepared above | - |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Major Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier |
| Electrophile (e.g., DMF, I2, etc.) | Reagent | Major Chemical Supplier |
| Saturated aq. NH4Cl | ACS | - |
| Diethyl ether or Ethyl acetate | ACS | - |
| Water | Deionized | - |
| Anhydrous MgSO4 | ACS | - |
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere at -78 °C (dry ice/acetone bath), add n-butyllithium (1.1 equiv.) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.
-
Add a solution of the desired electrophile (1.2-1.5 equiv.) in anhydrous THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the lithiated intermediate.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO4.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as flash column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Ortho-lithiation and electrophilic quench workflow.
Applications and Scope of Electrophiles
The 2-chloro-6-lithio-1-(methoxymethoxy)benzene intermediate is a powerful tool for introducing a variety of functional groups at the C6 position. The following table provides a non-exhaustive list of potential electrophiles and the corresponding products.
| Electrophile | Reagent | Product Functional Group |
| Aldehyde | RCHO | Secondary alcohol |
| Ketone | RC(O)R' | Tertiary alcohol |
| Carbon dioxide | CO2 (gas or solid) | Carboxylic acid |
| N,N-Dimethylformamide | DMF | Aldehyde |
| Iodine | I2 | Iodide |
| Alkyl halide | R-X | Alkyl group |
| Silyl halide | R3Si-Cl | Silyl group |
| Disulfide | RSSR | Thioether |
Troubleshooting and Key Considerations
-
Anhydrous Conditions are Critical: The success of this reaction is highly dependent on the exclusion of water and atmospheric moisture, which will rapidly quench the organolithium species. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Quality of Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. It is advisable to titrate the n-BuLi solution prior to use to ensure accurate stoichiometry.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent (THF).
-
Choice of Electrophile: The reactivity of the electrophile should be considered. Highly reactive electrophiles should be added slowly to control the reaction exotherm. For less reactive electrophiles, a longer reaction time or warming of the reaction mixture may be necessary, but this should be approached with caution.
-
Confirmation of Lithiation: To confirm the successful generation of the lithiated intermediate, a small aliquot of the reaction mixture can be quenched with D2O. Analysis of the resulting product by 1H NMR should show the absence of the proton signal at the C6 position.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.
-
Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a known carcinogen and should be handled with appropriate precautions in a fume hood.
-
General Handling: Standard laboratory safety practices should be followed at all times.
Conclusion
The directed ortho-lithiation of this compound provides a reliable and highly regioselective method for the synthesis of 1,2,3-trisubstituted aromatic compounds. The potent directing ability of the MOM ether group ensures precise functionalization at the C6 position, opening avenues for the construction of complex molecular architectures. By following the detailed protocols and considering the key practical aspects outlined in this application note, researchers can effectively utilize this powerful synthetic transformation in their drug discovery and development endeavors.
References
- Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
-
Snieckus, V. "Directed Ortho Metalation. Aromatic Trityl Anion Equivalents. New Methods for Polysubstituted Aromatics." Chemical Reviews, 1990, 90 (6), 879–933. [Link]
-
Baran, P. S. "Directed Metalation: A Survival Guide." Baran Group Meeting, The Scripps Research Institute, 2005. [Link]
- Hartung, C. G.; Snieckus, V. "The Directed Ortho Metalation (DoM) Reaction. A Point of Entry to Substituted Aromatics and Heteroaromatics." In Modern Arene Chemistry, edited by D. Astruc, 330-367. Wiley-VCH, 2002.
- Schlosser, M. Organometallics in Synthesis: A Manual. 2nd ed., Wiley, 2002.
- Wakefield, B. J. Organolithium Methods. Academic Press, 1988.
-
Myers, A. G. "Directed Ortho Metalation." Harvard University, Chemistry 115 Handout. [Link]
-
Fuhrer, W.; Gschwend, H. W. "Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines." The Journal of Organic Chemistry, 1979, 44 (7), 1133–1136. [Link]
-
"MOM Ethers." Organic Chemistry Portal. [Link]
-
"Directed ortho metalation." Wikipedia. [Link]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Formation of 2-(Methoxymethoxy)phenylmagnesium Chloride
Date: January 24, 2026
Document ID: AN-GR-20260124-01
Introduction: Strategic Importance in Synthesis
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their potent nucleophilicity in forging new carbon-carbon bonds.[1][2] This guide focuses on the preparation of 2-(methoxymethoxy)phenylmagnesium chloride, a Grignard reagent featuring a methoxymethyl (MOM) ether protecting group. The MOM group's stability under the basic conditions of Grignard formation and its subsequent facile removal under acidic conditions make this reagent a valuable intermediate in the multi-step synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.
The successful formation of this specific Grignard reagent from 1-Chloro-2-(methoxymethoxy)benzene presents unique challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, and the presence of the electron-donating methoxymethoxy group can further modulate the reactivity of the aromatic ring.[3] This document provides a detailed protocol, grounded in mechanistic understanding, to reliably generate this valuable synthetic tool.
The Mechanism of Grignard Reagent Formation: A Surface-Mediated Process
The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[4] While often depicted as a simple insertion of magnesium into the carbon-halogen bond, the underlying mechanism is believed to involve a single-electron transfer (SET) from the magnesium to the aryl chloride.
The process begins with the diffusion of the aryl chloride to the magnesium surface. An electron is then transferred from the magnesium to the antibonding orbital of the C-Cl bond, leading to the formation of a radical anion. This unstable intermediate rapidly fragments to yield an aryl radical and a chloride anion. The aryl radical then recombines with a magnesium radical cation on the surface to form the organomagnesium species.
Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are crucial for the success of the reaction.[5][6] They play a dual role: first, they solvate and stabilize the nascent Grignard reagent through coordination with the magnesium atom, preventing its decomposition.[7] Second, they help to keep the magnesium surface clean and active by dissolving away any passivating oxides.
Caption: Standard laboratory setup for a Grignard reaction.
Maintaining and Completing the Reaction
-
Exotherm and Reflux: The initiation of the reaction is indicated by a gentle bubbling and a noticeable exotherm. If the reaction does not start, gentle warming of the flask may be necessary. Once initiated, the reaction should be self-sustaining.
-
Controlled Addition: Add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is often exothermic, and the addition rate should be controlled to prevent overheating. [8]3. Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a cloudy grey or brown.
Determination of Grignard Reagent Concentration (Titration)
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available; a common and reliable method involves the use of iodine. [9] Protocol for Iodine Titration:
-
Prepare a standard solution of iodine in anhydrous THF.
-
In a separate flame-dried flask under an inert atmosphere, add a known volume of the iodine solution.
-
Slowly add the prepared Grignard reagent solution via syringe until the characteristic brown color of the iodine disappears.
-
The endpoint is a colorless or pale yellow solution. The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of RMgX). An average of at least two titrations should be taken. [9]
Troubleshooting Common Issues
The formation of Grignard reagents can be sensitive to various factors. The following table outlines potential problems and their solutions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium (oxide layer).- Wet reagents or glassware.- Insufficient initiator. | - Crush the magnesium turnings in a mortar and pestle before use.- Ensure all glassware is rigorously dried and reagents are anhydrous.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Low yield of Grignard reagent | - Incomplete reaction.- Presence of moisture or other protic sources.- Side reactions (e.g., Wurtz coupling). | - Extend the reaction time or gently heat the mixture.- Use freshly distilled, anhydrous solvents.- Control the rate of addition of the aryl chloride. |
| Formation of a precipitate | - The Grignard reagent may have limited solubility in THF.<[10]br>- Formation of magnesium oxide/hydroxide. | - Add more anhydrous THF to the reaction mixture.- Ensure the reaction is strictly under an inert and anhydrous atmosphere. |
Safety Considerations
-
Flammability: Ethereal solvents like THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. [11]* Reactivity of Magnesium: Magnesium metal is flammable, especially as a fine powder or turning. [12]It reacts with water to produce flammable hydrogen gas. [13]* Corrosive Reagents: Iodine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The formation of Grignard reagents can be highly exothermic. The reaction should be cooled if necessary, and the addition of the aryl chloride should be controlled. [8]
Conclusion
The successful formation of 2-(methoxymethoxy)phenylmagnesium chloride is readily achievable with careful attention to experimental detail, particularly the exclusion of moisture and the activation of the magnesium surface. This application note provides a robust protocol and the underlying scientific principles to empower researchers to confidently prepare and utilize this versatile Grignard reagent in their synthetic endeavors.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard Reagent Titration. Retrieved from [Link]
-
Dietmar, S. (2001). The Grignard Reagents. Organometallics, 20(1), 1-2. ACS Publications. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Quora. (2018, March 15). What is the role of ether in preparation of Grignard reagents?. Retrieved from [Link]
-
Penta chemicals. (2024, October 17). Magnesium according to Grignard. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]
-
Reddit. (n.d.). How much THF do you need for forming a Grignard reagent?. r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of phenyl magnesium chloride.
-
Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]
-
Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]
-
Quora. (n.d.). Why are ethereal solvents important to the success of preparing the grignard reagent?. Retrieved from [Link]
-
Alliance Organics LLP. (2025, June 24). Magnesium Turnings Applications in Labs and Industry | Properties & Uses. Retrieved from [Link]
-
Chemistry, Safety, and Engineering. (2024, June 6). Grignard reaction safety [Video]. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2777886A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 7. homework.study.com [homework.study.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Magnesium Turnings Applications in Labs and Industry | Properties & Uses - Gunjal Industries [gunjalindustries.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Chloro-2-(methoxymethoxy)benzene in Pharmaceutical Synthesis
Introduction: Strategic Utility of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes. 1-Chloro-2-(methoxymethoxy)benzene, a methoxymethyl (MOM)-protected derivative of 2-chlorophenol, represents a highly versatile yet underutilized building block. Its unique structural features—a protected phenol for directing chemistry and preventing unwanted side reactions, and a chlorinated aromatic ring ripe for functionalization—offer medicinal chemists a powerful tool for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).
The MOM ether serves as a robust protecting group, stable under a range of nucleophilic and basic conditions, yet readily cleavable under acidic conditions, allowing for the timely unmasking of the phenolic hydroxyl group at a later synthetic stage.[1] This application note will provide a detailed exploration of the potential applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights, to empower researchers and drug development professionals in leveraging this valuable synthon.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe application in any synthetic workflow.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₂ | N/A |
| Molecular Weight | 172.61 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~220-225 °C (estimated) | N/A |
| Density | ~1.2 g/cm³ (estimated) | N/A |
Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]
Core Synthetic Applications: A Gateway to Key Pharmaceutical Scaffolds
The strategic positioning of the chloro and MOM-protected hydroxyl groups on the benzene ring allows for a diverse range of chemical transformations. This enables the use of this compound as a precursor to various pharmaceutical intermediates. A key application lies in its potential role in the synthesis of antipsychotic agents, particularly those containing a dichlorophenylpiperazine moiety, such as Cariprazine. While existing patented syntheses of Cariprazine do not explicitly start from this exact material, a plausible and efficient route can be devised, showcasing the utility of this building block.[2][3]
Proposed Synthetic Pathway to a Cariprazine Intermediate Fragment
A key intermediate in the synthesis of several antipsychotic drugs is 1-(2,3-dichlorophenyl)piperazine. While typically synthesized from 2,3-dichloroaniline, an alternative approach leveraging the reactivity of this compound can be envisioned. This proposed pathway highlights the strategic application of ortho-directed metallation and subsequent functionalization.
Experimental Protocols
Protocol 1: Ortho-Directed Lithiation and Iodination of this compound
This protocol describes the regioselective introduction of an iodine atom at the C3 position of the benzene ring, ortho to the methoxymethoxy group. The methoxymethoxy group acts as a powerful directing group for the lithiation reaction.[4][5]
Workflow Diagram:
Caption: Workflow for ortho-iodination.
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Slowly add s-BuLi (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below -70 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the orange/brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Chloro-3-iodo-2-(methoxymethoxy)benzene.
Causality and Self-Validation: The use of the sterically hindered but highly basic s-BuLi in the presence of the chelating agent TMEDA facilitates the deprotonation at the most acidic position, which is ortho to the directing methoxymethoxy group.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation
This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction between the synthesized 1-Chloro-3-iodo-2-(methoxymethoxy)benzene and a suitable boronic acid to introduce a second aromatic ring. This is a foundational reaction in modern drug discovery for constructing biaryl scaffolds.
Reaction Scheme:
Caption: Suzuki cross-coupling reaction.
Materials:
-
1-Chloro-3-iodo-2-(methoxymethoxy)benzene
-
Arylboronic acid (e.g., 2-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 1-Chloro-3-iodo-2-(methoxymethoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq), to the reaction mixture.
-
Heat the reaction to reflux (typically 90-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Expertise and Trustworthiness: The choice of a palladium(0) catalyst and a phosphine ligand is crucial for the catalytic cycle of the Suzuki reaction. The aqueous base is essential for the transmetalation step. The reaction should be carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst. The purity of the final compound must be rigorously assessed by analytical techniques to ensure it meets the standards for subsequent synthetic steps.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceuticals. This protocol describes the coupling of the chlorinated biaryl intermediate with piperazine.
Amination Workflow:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
2-Aryl-1-chloro-3-(methoxymethoxy)benzene (hypothetical product from Protocol 2)
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq) and Xantphos (0.02-0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the chlorinated biaryl intermediate (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Authoritative Grounding: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields of the desired amine product.
Protocol 4: Deprotection of the MOM Ether
The final step to reveal the free phenol is the acidic hydrolysis of the MOM ether.[1]
Deprotection Step:
Caption: MOM ether deprotection.
Materials:
-
MOM-protected intermediate
-
Methanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a catalytic amount of concentrated HCl (a few drops to 0.1 eq).
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Scientific Integrity: The acidic conditions protonate the ether oxygen of the MOM group, facilitating its cleavage to release the free phenol, formaldehyde, and methanol. The reaction is typically clean and high-yielding.
Conclusion and Future Outlook
This compound is a promising and versatile building block for pharmaceutical synthesis. Its unique combination of a protected directing group and a reactive halogenated site allows for the strategic and regioselective construction of complex molecular frameworks. The protocols outlined in this application note, based on well-established and robust chemical transformations, provide a clear roadmap for researchers to unlock the synthetic potential of this valuable starting material. As the demand for novel and efficient synthetic routes to complex APIs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Gedeon Richter Plc. Synthesis method for cariprazine. WO2020042876A1, 2020.
-
MSN Laboratories Private Limited. A process for the preparation of cariprazine hydrochloride. WO2019106490A1, 2019.
-
AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
-
PubChem. Benzene, 1-chloro-2-(phenylmethyl)-.
-
Gedeon Richter Plc. Industrial process for the preparation of cariprazine. WO2018007986A1, 2018.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
-
Wikipedia. Buchwald–Hartwig amination.
-
Snieckus, V. Directed ortho metalation. A survey of recent progress. Chem. Rev.1990 , 90 (6), 879–933.
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483.
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470.
-
Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation-Cross Coupling Symbiosis. Carbolithiation, Stannylation, and Silylation of the Benzoic Acid and Benzamide N,N-Diethyl O-Carbamate and O-Aryl N,N-Diethyl Carbamate Directed Metalation Groups. J. Org. Chem.2002 , 67 (19), 6794–6806.
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed.; John Wiley & Sons, 2014.
Sources
- 1. 1-Chloro-2-(chlorophenylmethyl)benzene | C13H10Cl2 | CID 42062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114539185B - A preparation method of cariprazine and its intermediate - Google Patents [patents.google.com]
- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to MOM Ether Deprotection
Welcome to the comprehensive resource for navigating the nuances of methoxymethyl (MOM) ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic protecting group. Here, we move beyond simple protocols to explore the underlying mechanisms, troubleshoot common side reactions, and provide expert strategies for achieving clean, high-yielding deprotections.
Troubleshooting Guide: Navigating Common Hurdles in MOM Ether Cleavage
The acidic cleavage of MOM ethers, while conceptually straightforward, can be fraught with complications arising from substrate sensitivity and reaction conditions. This section addresses the most frequent issues encountered in the lab.
Issue 1: Low or No Yield of the Desired Alcohol
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
The isolated yield of the deprotected alcohol is significantly lower than expected.
Potential Causes & Solutions:
-
Insufficiently Strong Acid: The fundamental first step of acidic MOM deprotection is the protonation of one of the ether oxygens.[1][2] If the acid is too weak, this equilibrium will not favor the protonated, activated intermediate, leading to a sluggish or stalled reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate proton transfer.
-
Solution: If using an aprotic solvent like DCM or THF, consider switching to or adding a protic co-solvent. For some substrates, aqueous acidic conditions are most effective.[1]
-
-
Steric Hindrance: In highly congested molecules, the MOM ether may be sterically inaccessible to the acidic reagent.
-
Solution: Employ smaller, more reactive Lewis acids or consider alternative, non-acidic deprotection methods if the steric bulk is prohibitive.
-
Issue 2: Formation of Unidentified Byproducts
Symptoms:
-
Multiple unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
-
Acid-Labile Functional Groups: The most common cause of side reactions is the presence of other acid-sensitive protecting groups or functionalities within the molecule.[5][6] This can include other acetals (e.g., THP, ketals), silyl ethers (e.g., TBS, TIPS), or tert-butyl esters.
-
Carbocation Rearrangements: If the substrate can form a stable carbocation upon cleavage, rearrangements can occur, leading to a mixture of isomeric products.[7] This is particularly relevant for secondary or tertiary alcohols.
-
Formaldehyde-Mediated Side Reactions: The deprotection of a MOM ether releases one equivalent of formaldehyde. In the presence of acid and a nucleophilic substrate (e.g., an amine or an electron-rich aromatic ring), this can lead to undesired alkylation or cyclization reactions.
-
Solution: The addition of a formaldehyde scavenger, such as 1,3-dimethoxybenzene or aniline, to the reaction mixture can intercept the liberated formaldehyde before it reacts with the substrate.
-
Issue 3: Incomplete Deprotection
Symptoms:
-
A mixture of starting material and product is observed after an extended reaction time.
Potential Causes & Solutions:
-
Equilibrium Issues: The deprotection reaction is often an equilibrium process. If the reaction conditions are too mild or the concentration of reagents is too low, the reaction may not proceed to completion.
-
Solution: Increase the concentration of the acid or elevate the reaction temperature. In some cases, removing the byproducts (methanol and formaldehyde) can help drive the equilibrium towards the deprotected product.
-
-
Heterogeneous Reaction Mixture: If the substrate or reagent is not fully soluble in the chosen solvent, the reaction rate will be limited by mass transfer.
-
Solution: Choose a solvent system in which all components are fully dissolved. Gentle heating and vigorous stirring can also improve reaction homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic cleavage of MOM ethers?
A1: The reaction proceeds via protonation of one of the ether oxygens by an acid catalyst. This makes the MOM group a better leaving group. A nucleophile (often the solvent or the conjugate base of the acid) then attacks the activated acetal, leading to the release of the free alcohol, methanol, and formaldehyde.[1]
Caption: General mechanism of acidic MOM ether cleavage.
Q2: How do I choose the right acidic catalyst for my substrate?
A2: The choice of acid is critical and depends on the stability of your substrate.
| Acid Type | Examples | Best For | Considerations |
| Strong Protic Acids | HCl, HBr, TFA | Robust substrates without other acid-labile groups. | Can cause side reactions with sensitive molecules.[3] |
| Mild Protic Acids | PPTS, Acetic Acid | Substrates with other acid-sensitive groups. | May require longer reaction times or heating.[1] |
| Lewis Acids | TMSBr, MgBr₂, ZrCl₄ | Orthogonal deprotection strategies; can be very mild. | May require anhydrous conditions.[8] |
| Solid-Supported Acids | Silica-supported NaHSO₄ | Simplified workup and purification. | Can have different reactivity profiles than soluble acids.[9] |
Q3: Can I selectively deprotect a MOM ether in the presence of other protecting groups?
A3: Yes, this is often possible with careful selection of reagents and conditions. For example, MOM ethers can often be cleaved under conditions that leave more robust protecting groups like benzyl or TBDPS ethers intact.[10] Conversely, very mild conditions can sometimes selectively remove a MOM group in the presence of more labile groups like TBS, although this can be challenging.
Caption: Decision workflow for choosing deprotection conditions.
Experimental Protocols
Protocol 1: Standard Deprotection of a Robust MOM Ether
This protocol is suitable for substrates that lack other acid-sensitive functional groups.
-
Dissolution: Dissolve the MOM-protected compound (1.0 equiv) in methanol (0.1 M).
-
Acidification: To the stirred solution at room temperature, add concentrated hydrochloric acid (2-3 equiv).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mild Deprotection for Acid-Sensitive Substrates
This protocol utilizes pyridinium p-toluenesulfonate (PPTS) and is ideal for molecules containing other acid-labile groups.
-
Dissolution: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of tert-butanol and water (e.g., 4:1 v/v, 0.1 M).
-
Reagent Addition: Add PPTS (0.2-0.5 equiv) to the solution.
-
Heating: Heat the reaction mixture to 40-60 °C.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. These reactions can be slower, sometimes requiring overnight stirring.
-
Cooling & Dilution: Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine.
-
Workup & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify as described in Protocol 1.
References
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers. J. Org. Chem., 68, 7101-7103. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]
-
Bhondwe, R. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
-
Khan Academy. Acidic cleavage of ethers. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. MOM Ethers [organic-chemistry.org]
- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Purification of 1-Chloro-2-(methoxymethoxy)benzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Chloro-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this compound. As a methoxymethyl (MOM) protected phenol, this compound presents unique challenges during purification, primarily due to the acid-lability of the MOM protecting group. This document will equip you with the necessary knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My product, this compound, appears to be decomposing on the silica gel column. I'm observing a new, more polar spot on my TLC analysis of the collected fractions, which I suspect is the deprotected 2-chlorophenol. How can I prevent this?
Answer: This is a classic issue encountered when purifying acid-sensitive compounds like MOM-protected phenols on standard silica gel, which is inherently acidic.[1] The acidic nature of the silica gel catalyzes the cleavage of the methoxymethyl (MOM) ether, leading to the formation of the corresponding phenol.
To mitigate this, you have two primary strategies:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, typically 0.1-1% triethylamine (TEA).[2] Before performing the chromatography, it is advisable to flush the column with the mobile phase containing TEA to ensure the entire stationary phase is neutralized.[3]
-
Use an Alternative Stationary Phase: If deactivation of silica gel is not sufficient or if your compound is also base-sensitive, consider using a more neutral stationary phase like alumina (neutral, Brockmann I).[1] Alternatively, for very sensitive compounds, Florisil® can be a milder option.[1]
Question 2: I'm struggling to find a suitable solvent system for the separation of this compound from my reaction mixture. How do I systematically determine the optimal mobile phase?
Answer: Finding the right solvent system, or eluent, is critical for a successful separation. A systematic approach using Thin Layer Chromatography (TLC) is the most efficient way to determine the optimal mobile phase.
-
Start with a Two-Component System: A common starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[4]
-
Aim for an Optimal Rf Value: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. For good separation on a column, the target Rf for your desired compound should be between 0.2 and 0.4.[3] An Rf value in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and long run times).
-
Systematic Screening: Prepare a series of small vials with varying ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). Spot your crude reaction mixture on a TLC plate and develop it in each of these solvent systems. The system that provides the best separation of your product from impurities with the target Rf should be selected for the column.
Question 3: My TLC shows a good separation between my product and a less polar impurity, but on the column, they are co-eluting. What is causing this discrepancy?
Answer: This is a common and frustrating problem that can arise from several factors:
-
Overloading the Column: The most frequent cause is overloading the column with too much crude material. A general rule of thumb is to use a silica gel to crude compound ratio of at least 50:1 (w/w) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
Improper Sample Loading: If the initial band of the sample applied to the column is too wide, it will lead to broad elution bands and poor separation. The sample should be dissolved in a minimum amount of the mobile phase (or a less polar solvent) and carefully applied to the top of the column in a narrow, concentrated band.[5]
-
Column Packing Issues: A poorly packed column with channels or cracks will result in an uneven solvent flow, leading to distorted bands and co-elution. Ensure the silica gel is packed uniformly without any air bubbles.
Question 4: The separation of my product from a closely related impurity is very poor, even with an optimized solvent system. Are there any advanced techniques I can use?
Answer: For challenging separations where a binary solvent system is insufficient, you can employ more advanced chromatographic techniques:
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run. This can help to first elute the less polar impurities in a non-polar solvent, and then increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Ternary Solvent Systems: The addition of a third solvent to your mobile phase can sometimes dramatically improve selectivity. For example, adding a small amount of methanol or toluene to a hexane/ethyl acetate mixture can alter the interactions between your compounds and the stationary phase, potentially leading to better separation.[6][7] The optimal ratio for a ternary system is best determined empirically through systematic TLC screening.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity and Rf value of this compound?
A1: this compound is a moderately polar compound. The presence of the ether linkages and the chloro group increases its polarity compared to a simple aromatic hydrocarbon like toluene. In a typical non-polar/polar solvent system like hexanes/ethyl acetate, you can expect it to have a lower Rf value than non-polar byproducts and a higher Rf value than the deprotected 2-chlorophenol.[8] The exact Rf will depend on the specific solvent system used.
Q2: Can I use reversed-phase chromatography for this purification?
A2: Yes, reversed-phase chromatography is a viable option. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this case, the elution order would be reversed, with more polar compounds eluting first. This can be particularly useful if your impurities are significantly more or less polar than your product.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound contains a benzene ring, it should be UV active. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. Additionally, you can use a general stain like potassium permanganate or ceric ammonium molybdate (CAM) to visualize the spots, although these stains are destructive.
Q4: What are the key safety precautions when working with this compound and the solvents used in its purification?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in column chromatography, such as hexanes, ethyl acetate, and dichloromethane, are flammable and/or toxic. Avoid inhalation of vapors and skin contact. Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting your experiment.
Experimental Protocol: Purification of this compound
This protocol provides a general guideline. The specific parameters, such as column size and solvent volumes, should be adjusted based on the scale of your reaction.
1. Preparation of the Deactivated Silica Gel Slurry: a. In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product). b. Add the chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% triethylamine. c. Gently stir the mixture to create a uniform slurry, ensuring no clumps or air bubbles are present.
2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (approx. 1 cm). d. Gently pour the silica gel slurry into the column. e. Continuously tap the side of the column to ensure even packing and dislodge any trapped air bubbles. f. Once the silica has settled, add another thin layer of sand on top to protect the silica bed. g. Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of the mobile phase. b. Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the sand layer. c. Rinse the sample flask with a small amount of mobile phase and add it to the column to ensure complete transfer. d. Drain the solvent until the sample is fully absorbed into the stationary phase.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand. b. Apply gentle air pressure to the top of the column to begin the elution process. c. Collect the eluent in a series of numbered test tubes or flasks (fractions). d. Maintain a constant flow rate and ensure the silica gel bed does not run dry.
5. Monitoring the Separation: a. Periodically analyze the collected fractions by TLC to determine which fractions contain your purified product. b. Spot the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate. c. Combine the fractions that contain the pure this compound.
6. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica gel (deactivated with 0.1-1% TEA) or neutral alumina | Prevents acid-catalyzed deprotection of the MOM group.[1][3] |
| Mobile Phase (starting point) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | Common solvent systems for moderately polar aromatic compounds.[4] |
| Target Rf on TLC | 0.2 - 0.4 | Provides optimal separation on the column.[3] |
| Silica Gel : Crude Compound Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity and prevents column overloading. |
Visual Workflows
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Study.com. (n.d.). List in increasing order of expected Rf values in a TLC experiment: salicylic acid, toluene, and benzophenone. Retrieved from [Link]
-
ResearchGate. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
ResearchGate. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (2019). Deactivation of silica gel? Retrieved from [Link]
-
PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]
-
Reddit. (2021). Ternary eluent column chromatography. r/Chempros. Retrieved from [Link]
-
Reddit. (2020). Rf value for TLC. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
YouTube. (2023). How To Neutralize Silica Gel? - Chemistry For Everyone. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddit. (2023). Resources on 3+ component chromatography solvent systems? r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Elution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. homework.study.com [homework.study.com]
Validation & Comparative
A Researcher's Guide to Methoxymethyl (MOM) Protection of 2-Chlorophenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of a protecting group is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of the hydroxyl group in 2-chlorophenol, a common building block in pharmaceutical and agrochemical development, the methoxymethyl (MOM) ether stands out as a robust and versatile choice. This guide provides an in-depth technical comparison of MOM protection against other common alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of the MOM Group for 2-Chlorophenol
The MOM group offers a compelling combination of stability across a wide range of reaction conditions, coupled with reliable methods for its introduction and removal. This makes it a workhorse protecting group for complex synthetic routes.
Key Advantages at a Glance:
-
Broad Chemical Stability : MOM ethers are exceptionally stable to a wide array of non-acidic reagents. They are inert to strong bases (e.g., LDA, n-BuLi), nucleophiles (e.g., organometallics, enolates), and many oxidizing and reducing agents.[1] This stability is crucial when subsequent reactions on the 2-chlorophenol scaffold require harsh conditions.
-
Facile Introduction : The MOM group can be readily introduced onto the phenolic oxygen of 2-chlorophenol under standard conditions, typically using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Reliable Deprotection : Cleavage of the MOM ether is most commonly achieved under acidic conditions, offering a distinct and orthogonal deprotection strategy compared to other protecting groups.[2]
Comparative Analysis: MOM vs. Other Phenol Protecting Groups
The choice of a protecting group is always context-dependent. Here, we compare the performance of the MOM group with other common choices for protecting 2-chlorophenol.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Considerations for 2-Chlorophenol |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂ | Stable to bases, nucleophiles, many oxidizing/reducing agents. Acid-labile. | Acidic hydrolysis (e.g., HCl in MeOH, TFA in CH₂Cl₂, PPTS in tBuOH).[2] | Excellent stability for a wide range of transformations. Potential for chelation-assisted cleavage. |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, imidazole, DMF | Stable to many non-acidic/non-fluoride conditions. Labile to acid and fluoride. | Fluoride sources (e.g., TBAF), acidic conditions. | TBS offers moderate stability, while TIPS provides greater robustness.[3] Stability can be tuned based on the steric bulk of the silyl group. |
| Benzyl (Bn) | Benzyl bromide, base (e.g., K₂CO₃) | Very stable to a wide pH range and many reagents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Extremely robust, but deprotection requires specific catalytic conditions that may not be compatible with other functional groups. |
| Esters (e.g., Acetyl, Pivaloyl) | Acid chloride/anhydride, base | Stable to acidic conditions. Labile to basic conditions (hydrolysis). | Basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH). | Prone to cleavage under basic conditions often used in subsequent synthetic steps. |
The Critical Role in Directed ortho-Metalation (DoM)
A significant application for protected 2-chlorophenol is in Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[4] In this context, the protecting group's ability to direct lithiation to the adjacent position is crucial.
Both the chloro and the ether oxygen of a protected 2-chlorophenol can act as directing groups. However, the nature of the protecting group is critical. While the methoxy group of anisole is a well-known directing group, the MOM ether presents a more complex scenario. There is evidence to suggest that MOM-protected phenols can be problematic in DoM reactions. The acidic protons on the methyl group of the MOM ether can lead to a proton exchange with the strong organolithium base, quenching the desired aryllithium species and preventing subsequent functionalization.[5]
This potential for quenching the organolithium reagent is a significant drawback and a critical consideration for researchers planning a DoM strategy. In such cases, alternative protecting groups that lack acidic protons adjacent to the directing heteroatom, such as a simple methyl ether (anisole derivative), may be more suitable, although their cleavage requires harsher conditions.
Experimental Protocols
Part 1: Protection of 2-Chlorophenol with a MOM Group
This protocol outlines a standard procedure for the methoxymethylation of 2-chlorophenol.
Materials:
-
2-Chlorophenol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chlorophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 eq).
-
Slowly add MOMCl (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-1-(methoxymethoxy)benzene.
Part 2: Deprotection of MOM-Protected 2-Chlorophenol
This protocol describes a common method for the acidic cleavage of the MOM ether.
Materials:
-
2-chloro-1-(methoxymethoxy)benzene
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected 2-chlorophenol (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
After cooling to room temperature, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude 2-chlorophenol by flash column chromatography or distillation.
Conclusion
The methoxymethyl (MOM) group is a highly effective and reliable choice for the protection of the hydroxyl group in 2-chlorophenol. Its broad stability to a wide range of reagents makes it particularly advantageous in complex, multi-step syntheses. However, researchers should exercise caution when considering its use in Directed ortho-Metalation strategies, as the potential for proton exchange with the organolithium base can hinder the desired transformation. By carefully considering the reaction conditions and the overall synthetic plan, the MOM protecting group can be a powerful tool in the arsenal of the synthetic chemist for the elaboration of 2-chlorophenol-containing molecules.
References
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from [Link]
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Organic letters, 11(22), 5138–5141.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
- Olah, G. A., Husain, A., Singh, B. P., & Mehrotra, A. K. (1981). A convenient synthesis of methoxymethyl and other alkoxymethyl ethers from alcohols and diethoxymethane or other acetals catalyzed by trimethylsilyl trifluoromethanesulfonate. The Journal of Organic Chemistry, 46(25), 5212-5214.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- Snieckus, V. (1990). Directed ortho metalation.
- Clayden, J. (2004). Directed ortho metalation of arenes. In The chemistry of organolithium compounds (pp. 495-646). John Wiley & Sons, Ltd.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Anderson, D. R., & Faibish, N. C. (2001). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
